molecular formula C7H9NO4 B2517410 Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate CAS No. 133827-50-6

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate

Cat. No. B2517410
CAS RN: 133827-50-6
M. Wt: 171.152
InChI Key: PUYANFGWNLKKEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is C9H13NO3 . The average mass is 183.204 Da and the monoisotopic mass is 183.089539 Da .

Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .

Metal-free Synthetic Routes

In the synthesis of isoxazoles, most methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, it’s imperative to develop alternate metal-free synthetic routes .

Synthesis of 3-Oxoisoxazole-2 (3 H)-carboxamides

3-Hydroxy-5-methylisoxazole can be used as a reactant to synthesize 3-Oxoisoxazole-2 (3 H)-carboxamides by reacting with dimethyl-carbamoyl chloride in the presence of potassium t -butoxide .

Synthesis of Hydroxymethyl-2-propen-1-yl-5-methyl-3 (2 H)-isoxazolone

3-Hydroxy-5-methylisoxazole can also be used in the ring-opening reaction with vinyl oxirane to synthesize Hydroxymethyl-2-propen-1-yl-5-methyl-3 (2 H)-isoxazolone .

Analgesic Applications

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic .

Anti-inflammatory Applications

Isoxazole derivatives have shown anti-inflammatory activities .

Anticancer Applications

Isoxazole derivatives have also shown anticancer activities .

Antimicrobial Applications

Isoxazole derivatives have demonstrated antimicrobial activities .

properties

IUPAC Name

ethyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-12-7(5)10/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYORXNSOZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NOC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate

CAS RN

133827-50-6
Record name ethyl 5-hydroxy-3-methyl-1,2-oxazole-4-carboxylate
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